molecular formula C23H16O7 B328942 Methyl 3-[5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl]benzoate

Methyl 3-[5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl]benzoate

Cat. No.: B328942
M. Wt: 404.4 g/mol
InChI Key: UPGXBRYAEMZQJF-UHFFFAOYSA-N
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Description

Methyl 3-[5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl]benzoate is a complex organic compound with a unique structure that includes a dioxane ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic acid, sodium nitrite, and potassium iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 3-[5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-[5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl]benzoate include:

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Naphthalene di-imide based compounds
  • Indole derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H16O7

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 3-[5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H16O7/c1-27-20(24)16-9-5-8-15(12-16)19-11-10-17(28-19)13-18-21(25)29-23(30-22(18)26)14-6-3-2-4-7-14/h2-13,23H,1H3

InChI Key

UPGXBRYAEMZQJF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=O)OC(OC3=O)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=O)OC(OC3=O)C4=CC=CC=C4

Origin of Product

United States

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